molecular formula C12H16N2O3 B2990191 N'-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide CAS No. 507463-96-9

N'-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide

Cat. No.: B2990191
CAS No.: 507463-96-9
M. Wt: 236.271
InChI Key: QMFZSMYNGQFOSH-UHFFFAOYSA-N
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Description

N'-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide is an oxalamide derivative intended for research and development purposes. Oxalamide-based compounds are of significant interest in material science and supramolecular chemistry due to their capacity for forming robust hydrogen-bonded networks, which is a fundamental property for crystal engineering and the design of molecular solids . The structure of this compound, which incorporates both a 4-ethylphenyl group and a 2-hydroxyethyl chain, suggests potential for creating self-assembling structures or acting as a building block for more complex molecular architectures, such as polymer modifiers or ligands in coordination chemistry . The hydroxyethyl moiety can enhance hydrophilicity and provides a reactive site for further chemical functionalization, allowing researchers to tailor the compound's properties for specific applications . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct thorough safety assessments before handling.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-9-3-5-10(6-4-9)14-12(17)11(16)13-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFZSMYNGQFOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide typically involves the reaction of 4-ethylphenylamine with oxalyl chloride to form the corresponding oxamide intermediate. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of N’-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can enhance the yield and purity of the compound while minimizing the production of unwanted byproducts.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N’-(4-ethylphenyl)-N-(2-oxoethyl)oxamide.

    Reduction: Formation of N’-(4-ethylphenyl)-N-(2-aminoethyl)oxamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N’-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. The oxamide group may participate in hydrogen bonding, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Oxamide derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of N'-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide with structurally related compounds:

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups
This compound C₁₂H₁₆N₂O₃ 252.27 4-ethylphenyl, 2-hydroxyethyl Hydroxyethyl (polar), Ethylphenyl (hydrophobic)
N,N'-bis(2-hydroxyethyl)oxamide (BHEOD) C₆H₁₂N₂O₄ 176.17 Two 2-hydroxyethyl groups Dual hydroxyethyl (high polarity)
N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)ethylenediamide C₁₈H₂₀N₂O₃ 312.37 2-ethoxyphenyl, 4-ethylphenyl Ethoxy (electron-donating), Ethylphenyl
N-benzyl-N'-(2-hydroxyphenyl)oxamide C₁₅H₁₄N₂O₃ 270.29 Benzyl, 2-hydroxyphenyl Aromatic benzyl, Phenolic hydroxyl

Physicochemical Properties

  • BHEOD, with two hydroxyethyl groups, exhibits high hydrophilicity, making it suitable for polyurethane foam formulations .
  • Thermal Stability :

    • BHEOD derivatives modified with boric acid show thermal stability up to 250°C, critical for rigid polyurethane foams .
    • The ethylphenyl group in this compound may improve thermal resistance compared to aliphatic substituents due to aromatic stabilization .
  • Hydrogen-Bonding Capacity: Hydroxyethyl groups facilitate hydrogen bonding, as seen in BHEOD-based polyurethanes .

Biological Activity

N'-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H21N2O2C_{16}H_{21}N_{2}O_{2}. It consists of an oxamide functional group linked to a 4-ethylphenyl moiety and a 2-hydroxyethyl group. The compound appears as a white to slightly yellow powder and is soluble in organic solvents such as acetone, chloroform, and dichloromethane.

The biological activity of this compound is thought to arise from its ability to interact with various biological targets:

  • Enzyme Modulation : The oxamide group can participate in hydrogen bonding and π-π stacking interactions with enzyme active sites, potentially modulating their activity.
  • Receptor Binding : The hydrophobic nature of the 4-ethylphenyl group may facilitate binding to hydrophobic pockets in target proteins, enhancing bioavailability and efficacy.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of halogen substituents or other functional groups can enhance biological activity due to increased lipophilicity, which improves binding interactions with microbial targets.

Anti-inflammatory Activity

Research indicates that oxamide derivatives can possess anti-inflammatory effects by inhibiting the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These compounds may mitigate oxidative stress and reduce inflammation in various biological models .

Case Studies and Research Findings

  • Cardioprotective Effects : A study involving related compounds demonstrated cardioprotective effects against isoproterenol-induced myocardial infarction in rats. The treatment resulted in normalization of cardiac function and reduction of oxidative stress markers, suggesting potential therapeutic applications for cardiovascular protection .
  • In Vitro Studies : Various in vitro studies have explored the effects of oxamide derivatives on cell lines. For instance, compounds exhibiting structural similarities have shown significant inhibition of cancer cell proliferation, indicating potential anticancer properties.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory
N'-(3-chloro-4-methylphenyl)-N-(2-(4-fluorophenoxy)ethyl)oxalamideStructureAnticancer, antimicrobial
N,N'-bis(2-hydroxyethyl)oxamideStructurePotential for enhanced solubility

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(4-ethylphenyl)-N-(2-hydroxyethyl)oxamide?

  • Methodological Answer : The compound can be synthesized via a two-step condensation reaction. First, oxalic acid derivatives react with 4-ethylphenylamine to form the primary amide. Subsequent coupling with 2-hydroxyethylamine is facilitated by carbodiimide reagents (e.g., EDC/HOBt) under nitrogen atmosphere, followed by purification via column chromatography (45–57% yield). Optimization of reaction time, temperature, and stoichiometry is critical for improving yield .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C spectra to confirm hydrogen and carbon environments, focusing on amide proton signals (δ 8.2–8.5 ppm) and ethylphenyl group resonances.
  • Mass Spectrometry (LC–MS/ESI) : Verify molecular weight (e.g., [M+H]+ peak at m/z 223.3) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns and UV detection at λmax ≈ 255 nm .

Q. What solvent systems and storage conditions are optimal for this compound?

  • Methodological Answer :

  • Solubility : Test in DMSO, methanol, or aqueous buffers (pH 7.4). Limited solubility in nonpolar solvents (e.g., hexane) is expected due to hydrophilic hydroxyethyl and amide groups.
  • Stability : Store at –20°C in inert atmospheres to prevent hydrolysis. Conduct accelerated stability studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation thresholds .

Advanced Research Questions

Q. How can computational docking studies predict biological interactions of this compound?

  • Methodological Answer : Use AutoDock4 with flexible receptor models to simulate binding to enzymatic targets (e.g., oxidoreductases). Define grid parameters around active sites, incorporate side-chain flexibility, and validate docking poses with molecular dynamics simulations. Cross-check results with crystallographic fragment screening data .

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Compare NMR-derived conformations with X-ray crystallography data refined via SHELXL (e.g., analyze puckering coordinates and hydrogen-bonding networks).
  • Density Functional Theory (DFT) : Calculate theoretical NMR shifts and optimize geometries to reconcile discrepancies between experimental and computed spectra .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Synthesize analogs with variations in:

  • Substituent groups : Replace the 4-ethylphenyl with methyl or trifluoromethyl groups to assess steric/electronic effects.
  • Hydroxyethyl chain : Modify chain length or introduce branching.
    Evaluate changes in bioactivity (e.g., enzyme inhibition) using dose-response assays and correlate with structural data from XRD or molecular docking .

Q. How can conformational analysis elucidate the compound’s bioactive conformation?

  • Methodological Answer : Perform X-ray crystallography using single crystals grown via vapor diffusion. Refine structures with SHELXL to determine torsion angles and puckering amplitudes. Compare with solution-state NMR data to identify dominant conformers in biological environments .

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